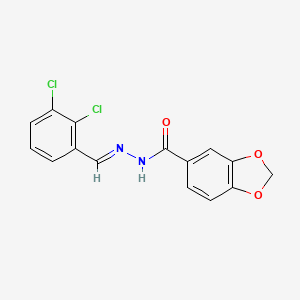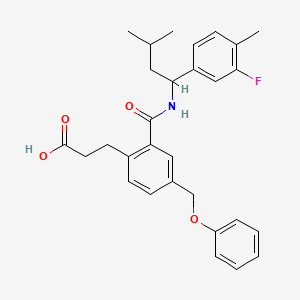
EP3 antagonist 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EP3 antagonist 5 is a compound known for its ability to selectively inhibit the EP3 receptor, a subtype of the prostaglandin E2 receptor. This receptor is involved in various physiological processes, including inflammation, pain perception, and vascular functions. This compound has shown potential in therapeutic applications, particularly in conditions like pulmonary arterial hypertension and other inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EP3 antagonist 5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. One common synthetic route includes the use of 3-(2-aminocarbonylphenyl) propanoic acid analogs. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to achieve efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
EP3 antagonist 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds .
Aplicaciones Científicas De Investigación
EP3 antagonist 5 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the EP3 receptor and its role in various chemical pathways.
Biology: Helps in understanding the physiological and pathological roles of the EP3 receptor in biological systems.
Medicine: Potential therapeutic agent for treating conditions like pulmonary arterial hypertension, inflammation, and pain.
Industry: Used in the development of new drugs and therapeutic agents targeting the EP3 receptor .
Mecanismo De Acción
EP3 antagonist 5 exerts its effects by selectively binding to the EP3 receptor, thereby inhibiting its activation by prostaglandin E2. This inhibition prevents the downstream signaling pathways that lead to inflammation, pain, and other physiological responses. The molecular targets include the EP3 receptor itself and associated G-protein coupled signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
L-798106: Another EP3 receptor antagonist with similar inhibitory properties.
ONO-AE3-240: A potent EP3 receptor antagonist used in various research studies.
Pyridone-Based EP3 Antagonists: A novel series of compounds with potent EP3 receptor antagonistic activity
Uniqueness
EP3 antagonist 5 stands out due to its high selectivity and potency in inhibiting the EP3 receptor. Its unique chemical structure allows for effective binding and inhibition, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C29H32FNO4 |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
3-[2-[[1-(3-fluoro-4-methylphenyl)-3-methylbutyl]carbamoyl]-4-(phenoxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C29H32FNO4/c1-19(2)15-27(23-11-9-20(3)26(30)17-23)31-29(34)25-16-21(10-12-22(25)13-14-28(32)33)18-35-24-7-5-4-6-8-24/h4-12,16-17,19,27H,13-15,18H2,1-3H3,(H,31,34)(H,32,33) |
Clave InChI |
OWFLBMKLSVEXQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(CC(C)C)NC(=O)C2=C(C=CC(=C2)COC3=CC=CC=C3)CCC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


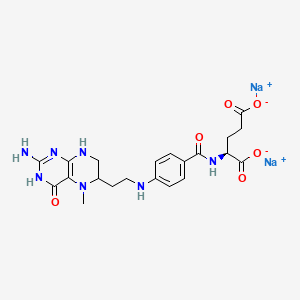
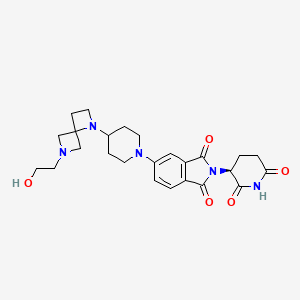
![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)
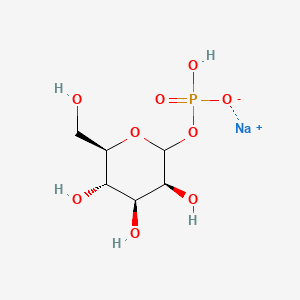
![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)
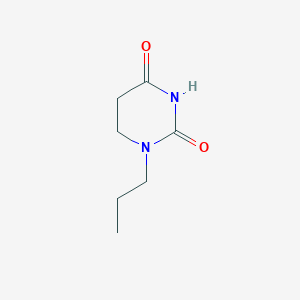
![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)
![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)
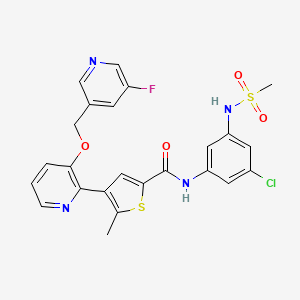
![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)
![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)
